molecular formula C16H15FN4O B11229989 2-Cyclobutyl-7-(2-fluoro-4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine

2-Cyclobutyl-7-(2-fluoro-4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B11229989
M. Wt: 298.31 g/mol
InChI Key: YDDVNTFFBPCTCI-UHFFFAOYSA-N
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Description

2-Cyclobutyl-7-(2-fluoro-4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug design and development

Preparation Methods

The synthesis of 2-Cyclobutyl-7-(2-fluoro-4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of enaminonitriles and benzohydrazides, followed by a transamidation mechanism and nucleophilic addition with nitrile, leading to the formation of the target compound . This method can be performed under microwave irradiation, which enhances the reaction rate and yields . Industrial production methods may involve scaling up this process and optimizing reaction conditions to ensure high purity and yield.

Chemical Reactions Analysis

2-Cyclobutyl-7-(2-fluoro-4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluoro or methoxy groups can be replaced by other substituents under appropriate conditions.

    Cyclization: The triazolopyrimidine ring can participate in cyclization reactions to form more complex heterocyclic structures.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-Cyclobutyl-7-(2-fluoro-4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2), by binding to the active site and preventing the enzyme’s normal function . This inhibition can lead to reduced inflammation and pain. Additionally, the compound may interact with other cellular pathways, such as the ERK signaling pathway, to exert its biological effects .

Comparison with Similar Compounds

2-Cyclobutyl-7-(2-fluoro-4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine can be compared with other similar compounds, such as:

Properties

Molecular Formula

C16H15FN4O

Molecular Weight

298.31 g/mol

IUPAC Name

2-cyclobutyl-7-(2-fluoro-4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C16H15FN4O/c1-22-11-5-6-12(13(17)9-11)14-7-8-18-16-19-15(20-21(14)16)10-3-2-4-10/h5-10H,2-4H2,1H3

InChI Key

YDDVNTFFBPCTCI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC=NC3=NC(=NN23)C4CCC4)F

Origin of Product

United States

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